Compound Description: AHN 070 is a novel ligand that binds irreversibly and selectively to peripheral type benzodiazepine receptors (PBR). It exhibits inhibitory activity against radiolabeled binding to PBR in the nanomolar range. []
Relevance: AHN 070 shares the N-(2-isothiocyanatoethyl) functional group with N-(2-isothiocyanatoethyl)methanesulfonamide. This structural similarity suggests potential similarities in their reactivity and binding properties. Both compounds feature an isothiocyanate group attached to an ethyl chain linked to a nitrogen atom. This shared structural motif could be crucial for their biological activity. []
Compound Description: This compound is the R-enantiomer of AHN 070 and displays approximately 2.5-fold greater potency than its S-enantiomer in inhibiting radioligand binding to PBR. This finding represents the first report of stereoselectivity within the isoquinoline series of ligands targeting PBR. []
Relevance: Like AHN 070, the R-enantiomer also contains the N-(2-isothiocyanatoethyl) group, making it structurally related to N-(2-isothiocyanatoethyl)methanesulfonamide. The difference lies in the stereochemistry, highlighting the impact of chirality on binding affinity to PBR. []
Compound Description: This compound is the S-enantiomer of AHN 070 and exhibits lower potency than its R-enantiomer in inhibiting radioligand binding to PBR. []
Relevance: As with the other enantiomers of AHN 070, this compound shares the N-(2-isothiocyanatoethyl) group with N-(2-isothiocyanatoethyl)methanesulfonamide. This shared structural element suggests potential for similar chemical reactivity, although their binding affinities to PBR might differ due to stereochemistry. []
Compound Description: AHN 086 is a novel, potent, and selective ligand for PBR. Synthesized in three steps from desmethyl Ro 5-4864, it demonstrates nanomolar range inhibition of radiolabeled binding to PBR in both the brain and kidney. []
Relevance: AHN 086 and N-(2-isothiocyanatoethyl)methanesulfonamide both possess the N-(2-isothiocyanatoethyl) moiety, indicating potential similarities in their reactivity and binding characteristics. The presence of this common structural feature suggests a possible role in their interaction with biological targets. []
Compound Description: PK11195 is a well-known ligand for PBR. It serves as the structural basis for developing novel irreversible ligands for PBR, particularly those featuring the 2-isothiocyanatoethyl group. [, ]
Relevance: Although PK11195 itself does not contain the isothiocyanate group, it is structurally similar to AHN 070 and its enantiomers. Replacing a portion of the PK11195 structure with the N-(2-isothiocyanatoethyl) group leads to the creation of AHN 070 and its enantiomers, which are structurally related to N-(2-isothiocyanatoethyl)methanesulfonamide. This modification aims to introduce irreversible binding to PBR. [, ]
[carbonyl-11C]PK11195
Compound Description: This is a radiolabeled version of PK11195, synthesized using [11C]carbon monoxide. It plays a crucial role in investigating PBR as a target for imaging studies. []
Relevance: Similar to PK11195, [carbonyl-11C]PK11195 is relevant due to its structural similarity to the series of compounds that incorporate the N-(2-isothiocyanatoethyl) group, such as AHN 070 and its enantiomers. These compounds, including N-(2-isothiocyanatoethyl)methanesulfonamide, share a common structural foundation with modifications aimed at achieving specific binding properties with PBR. []
N-(2-phenylethyl)methanesulfonamide
Compound Description: This compound serves as a natural ligand for the main protease (M pro) enzyme of the COVID-19 virus. It exhibits inhibitory activity against M pro and is used as a basis for developing more potent derivatives. []
Relevance: This compound shares the methanesulfonamide group with N-(2-isothiocyanatoethyl)methanesulfonamide, suggesting potential similarities in their chemical properties and potential for interacting with biological targets. This shared moiety could be a significant factor in their pharmacological activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.